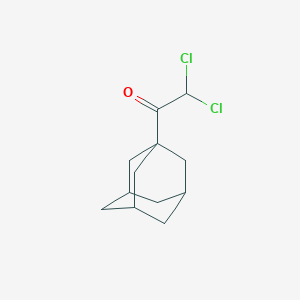
1-(1-Adamantyl)-2,2-dichloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-2,2-dichloroethanone, also known as ADA, is a chemical compound that has been widely used in scientific research. It is a carbonyl compound that contains an adamantyl group and two chlorine atoms attached to the carbonyl carbon. The unique structure of ADA makes it an interesting molecule to study, and it has been used in various research applications.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, 1-(1-Adamantyl)-2,2-dichloroethanone may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Effets Biochimiques Et Physiologiques
1-(1-Adamantyl)-2,2-dichloroethanone has been shown to have various biochemical and physiological effects. Studies have shown that 1-(1-Adamantyl)-2,2-dichloroethanone can increase the levels of acetylcholine in the brain, which could improve cognitive function. 1-(1-Adamantyl)-2,2-dichloroethanone has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is its unique structure, which makes it an interesting molecule to study. 1-(1-Adamantyl)-2,2-dichloroethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research involving 1-(1-Adamantyl)-2,2-dichloroethanone. One potential area of research is the development of 1-(1-Adamantyl)-2,2-dichloroethanone-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another potential area of research is the investigation of 1-(1-Adamantyl)-2,2-dichloroethanone's anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone and its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase.
Méthodes De Synthèse
The synthesis of 1-(1-Adamantyl)-2,2-dichloroethanone involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantoyl chloride. This is then reacted with ethylmagnesium bromide to form 1-(1-adamantyl)ethanol. The final step involves the oxidation of 1-(1-adamantyl)ethanol with oxalyl chloride to form 1-(1-adamantyl)-2,2-dichloroethanone.
Applications De Recherche Scientifique
1-(1-Adamantyl)-2,2-dichloroethanone has been used in various scientific research applications. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-(1-Adamantyl)-2,2-dichloroethanone has also been studied as a potential inhibitor of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.
Propriétés
Numéro CAS |
111079-75-5 |
|---|---|
Nom du produit |
1-(1-Adamantyl)-2,2-dichloroethanone |
Formule moléculaire |
C12H16Cl2O |
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
1-(1-adamantyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C12H16Cl2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 |
Clé InChI |
ANJSALSBPPIZES-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
Synonymes |
Ethanone, 2,2-dichloro-1-tricyclo[3.3.1.13,7]dec-1-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



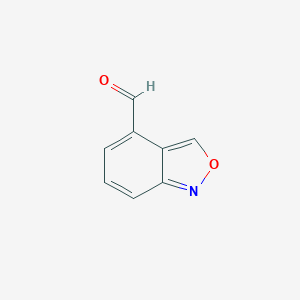
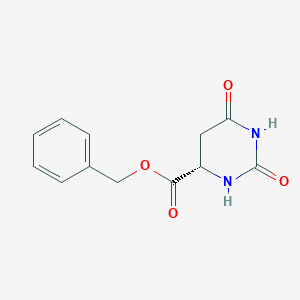



![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
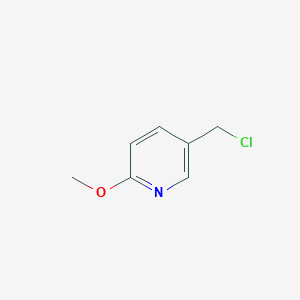
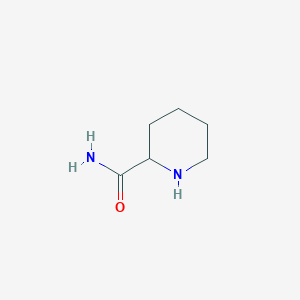



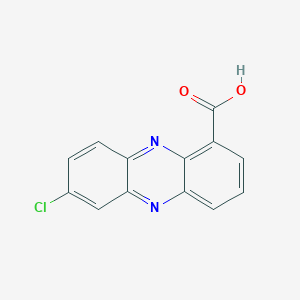
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)
